molecular formula C40H52O B13039499 Torularhodinaldehyde CAS No. 5999-29-1

Torularhodinaldehyde

Cat. No.: B13039499
CAS No.: 5999-29-1
M. Wt: 548.8 g/mol
InChI Key: IAEFJGPZEPGPGJ-HMHVFHPLSA-N
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Description

Torularhodinaldehyde is a carotenoid aldehyde, a class of naturally occurring organic pigments recognized for their role as antioxidants and colorants . As a xanthophyll, its chemical structure contains oxygen, distinguishing it from hydrocarbon carotenes . This compound is offered as a high-purity chemical standard to support analytical and investigative research. In research settings, carotenoids like this compound are of significant interest due to their diverse biological activities. Studies suggest carotenoids possess potent antioxidant properties, helping to quench reactive oxygen species (ROS) and mitigate oxidative stress, a key pathway investigated in metabolic and neurodegenerative diseases . Furthermore, research explores their anti-inflammatory and anti-angiogenic potential, which could be relevant for studying conditions like diabetic retinopathy . The specific conjugated double-bond system characteristic of carotenoids allows them to absorb light and transfer energy, making them subjects of interest in photophysics and photoprotection studies . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, the treatment of human conditions, or personal use . RUO products, such as this one, are not subject to the regulatory evaluations for performance, safety, or efficacy that are required for in vitro diagnostic (IVD) or medical devices . By purchasing this product, the researcher acknowledges and accepts full responsibility for its safe handling and appropriate, off-label application in compliance with all relevant laboratory and institutional guidelines.

Properties

CAS No.

5999-29-1

Molecular Formula

C40H52O

Molecular Weight

548.8 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenal

InChI

InChI=1S/C40H52O/c1-32(19-12-21-34(3)22-13-23-35(4)24-15-26-37(6)31-41)17-10-11-18-33(2)20-14-25-36(5)28-29-39-38(7)27-16-30-40(39,8)9/h10-15,17-26,28-29,31H,16,27,30H2,1-9H3/b11-10+,19-12+,20-14+,22-13+,24-15+,29-28+,32-17+,33-18+,34-21+,35-23+,36-25+,37-26+

InChI Key

IAEFJGPZEPGPGJ-HMHVFHPLSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Torularhodinaldehyde can be synthesized through the fermentation of specific yeast strains such as Rhodotorula mucilaginosa. The process involves cultivating the yeast in a medium containing carbon sources like glucose or glycerol. The yeast cells are then subjected to thermal acid treatment, saponification, and ultrasound-assisted enzymatic lysis to release the carotenoids .

Industrial Production Methods

For industrial production, optimizing the cultivation conditions is crucial. Factors such as the composition of the culture media, light irradiation, and temperature significantly affect the yield of this compound. The biomass is extracted using non-polar solvents like hexane or a hexane-acetone mixture, followed by purification using silica cartridges .

Chemical Reactions Analysis

Types of Reactions

Torularhodinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have enhanced antioxidant properties or other desired characteristics.

Scientific Research Applications

Antioxidant Properties

Mechanism of Action
Torularhodinaldehyde exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals effectively, surpassing that of other carotenoids such as β-carotene. The compound's structure, characterized by a long polyene chain, enhances its quenching capacity for singlet oxygen and other reactive species, making it a valuable candidate for applications in food preservation and health supplements .

Case Study: In Vitro Antioxidant Activity
In vitro assays using DPPH and ABTS methods revealed that this compound has an IC50 value of 1.96 μM in ABTS and 9.38 μM in DPPH, indicating strong free radical scavenging ability . These findings suggest its potential use in formulations aimed at reducing oxidative damage in food products and dietary supplements.

Anti-Inflammatory Effects

Cellular Mechanisms
Research indicates that this compound can modulate inflammatory pathways, particularly through the TLR4 pathway in RAW 264.7 macrophages. It has been shown to reduce the expression of pro-inflammatory markers such as TNF-α and MyD88, thereby alleviating LPS-induced inflammation . This property positions it as a candidate for therapeutic applications in inflammatory diseases.

Case Study: Alcohol-Induced Liver Damage
A study assessing the effects of this compound on alcoholic liver injury demonstrated significant protective effects against liver damage. Histological analysis indicated that treatment with this compound mitigated the adverse effects of alcohol consumption, highlighting its potential as a therapeutic agent for liver-related conditions .

Nutritional Applications

Pro-Vitamin A Activity
As a carotenoid, this compound serves as a precursor to vitamin A, essential for various biological functions including vision and immune response. Its incorporation into food products could enhance nutritional value while providing antioxidant benefits .

Case Study: Dietary Supplement Development
Research into the bioavailability of this compound has led to its exploration in dietary supplements aimed at improving overall health. Its antioxidant and anti-inflammatory properties make it an attractive ingredient for formulations targeting chronic diseases linked to oxidative stress .

Biotechnological Innovations

Microbial Production
The production of this compound through microbial fermentation presents a sustainable approach to obtaining this valuable compound. Studies have shown that specific conditions can enhance its biosynthesis in Sporidiobolus pararoseus, making it feasible for large-scale production in biotechnological applications .

Case Study: Enhanced Carotenoid Production
Experimental setups utilizing oxidative stressors have demonstrated increased yields of this compound, showcasing the potential for optimizing production processes in industrial settings . This advancement could lead to cost-effective methods for producing high-value carotenoids.

Pharmaceutical Applications

Potential Anti-Cancer Properties
Emerging research suggests that this compound may possess anti-cancer properties. In vitro studies indicate that it can inhibit cancer cell proliferation and induce apoptosis, warranting further investigation into its role as a chemopreventive agent .

Mechanism of Action

Torularhodinaldehyde exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in the oxidative stress response. It also modulates signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

Research Implications

This compound’s unique properties make it a benchmark for studying:

CET Mechanisms : Its short τ$_1$ isolates collisional relaxation dynamics, avoiding complications from competing IC processes .

Conjugation Length Effects : Comparisons with β-apo-40/120-carotenals reveal how conjugation modulates excited-state lifetimes and spectral tuning .

Biological Relevance: As a microbial carotenoid, its ultrafast relaxation may protect against photodamage in high-light environments .

Tables

Table 1 : Summary of Photophysical Parameters in n-Hexane

Parameter This compound β-apo-40-carotenal β-carotene
S$_1$ Lifetime (ps) 1.2 4.9 8.7
S$0^{**}$→S$0^*$ (ps) 3.4
S$0^*$→S$0$ (ps) 10.5 12.1 11.9
S$0$-S$2$ Bleach (nm) 500 500 (blue-shifted) 480

Table 2 : Structural and Functional Comparison

Feature This compound β-apo-40-carotenal β-carotene
Terminal Group Aldehyde Aldehyde Cyclic
Conjugated Double Bonds ~9 ~7 ~11
Biological Source Yeasts Synthetic/Plant Plant

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